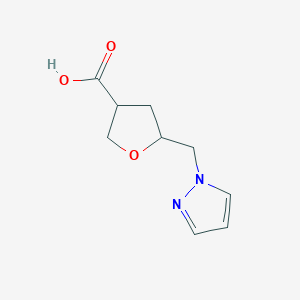
5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid” is a chemical compound with the CAS Number: 2305251-95-8 . It has a molecular weight of 196.21 . The IUPAC name for this compound is 5-((1H-pyrazol-1-yl)methyl)tetrahydrofuran-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid” is 1S/C9H12N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-3,7-8H,4-6H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Antiallergic Agents : Compounds related to pyrazole-3-carboxylic acids, such as 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridines, have been synthesized and found to exhibit antiallergic activity. These compounds have been tested in antianaphylactic models and showed promising results, with certain derivatives being significantly potent compared to known antiallergic drugs like disodium cromoglycate (A. Nohara et al., 1985).
- Antibacterial Agents : Pyrazole-3-carboxylic acid derivatives have also been synthesized and evaluated for their antibacterial activities. Some of these compounds have shown inhibitor effects on the growth of various microorganisms, indicating their potential as antibacterial agents (E. Akbas et al., 2005).
Coordination Chemistry and Materials Science
- Metal-Organic Frameworks (MOFs) : Research has explored the coordination behavior of azaarylpyrazole carboxylic acids, leading to the formation of crystalline metal-organic frameworks with unique topologies. These frameworks exhibit different properties based on the metal ions and ligands used, and have potential applications in luminescence and materials chemistry (Lu-Fang Liu et al., 2013).
Optical and Electronic Materials
- Nonlinear Optical (NLO) Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their nonlinear optical properties. Certain compounds in this series have shown potential for optical limiting applications, which is crucial for developing materials that protect sensitive optical components from intense light sources (B. Chandrakantha et al., 2013).
Antiproliferative Agents
- Cancer Research : Novel pyrazole derivatives have been synthesized and assessed for their antiproliferative activity against various cancer cell lines. Some of these compounds have shown significant cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment (H. Ananda et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . The interaction of 5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions remain to be elucidated.
Result of Action
Given the diverse pharmacological effects of pyrazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
5-(pyrazol-1-ylmethyl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-3,7-8H,4-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDKKZDAQYHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

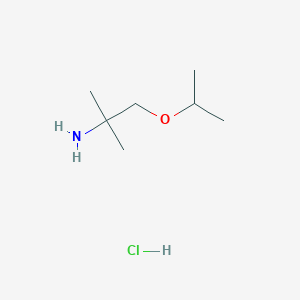

![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2570711.png)

![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)
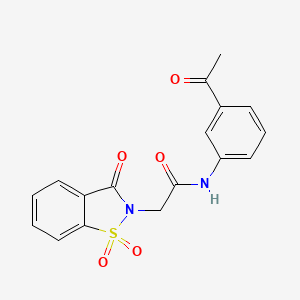
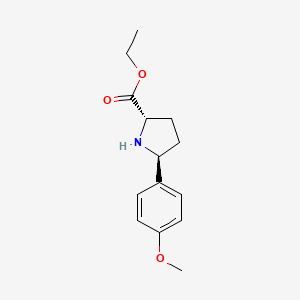
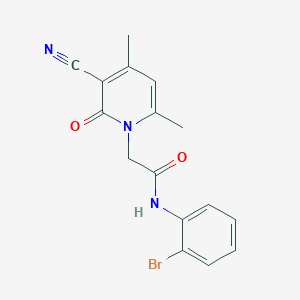
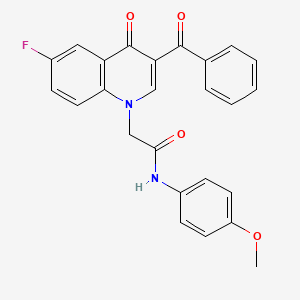

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride](/img/structure/B2570725.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide](/img/structure/B2570726.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2570727.png)